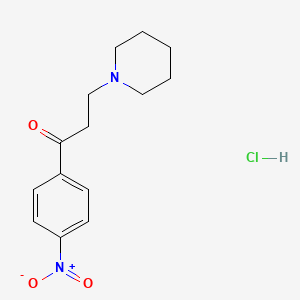
Propiophenone, 4'-nitro-3-piperidino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its significant role in the pharmaceutical industry, where it is used as a building block for the synthesis of various drugs and biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride can be synthesized through a multi-step process involving the reaction of propiophenone with piperidine and subsequent nitration. The general synthetic route involves the following steps:
Formation of Propiophenone: Propiophenone can be prepared by the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperidination: The resulting propiophenone is then reacted with piperidine to form 4’-piperidino-propiophenone.
Industrial Production Methods
Industrial production of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways and resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Propiophenone, 4’-nitro-3-piperidino-, hydrochloride can be compared with other similar compounds such as:
Propiophenone: Lacks the nitro and piperidino groups, making it less pharmacologically active.
4’-Nitropropiophenone: Contains the nitro group but lacks the piperidino moiety, resulting in different chemical and biological properties.
3-Piperidinopropiophenone: Similar structure but without the nitro group, leading to variations in reactivity and applications.
The uniqueness of Propiophenone, 4’-nitro-3-piperidino-, hydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
893-53-8 |
|---|---|
Formule moléculaire |
C14H19ClN2O3 |
Poids moléculaire |
298.76 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(8-11-15-9-2-1-3-10-15)12-4-6-13(7-5-12)16(18)19;/h4-7H,1-3,8-11H2;1H |
Clé InChI |
KKIUYXHNAHFHMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)



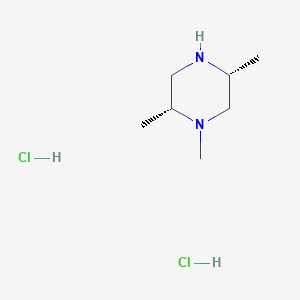
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
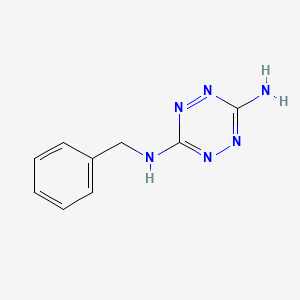
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
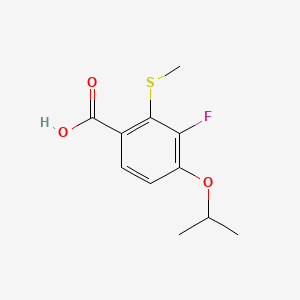
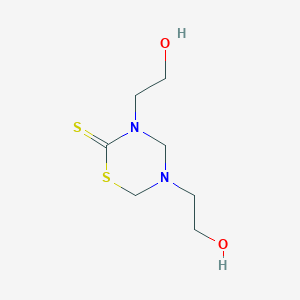
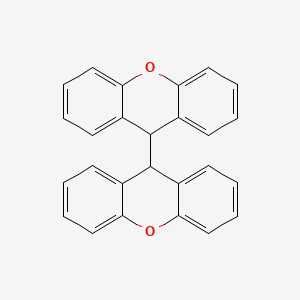
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
